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molecular formula C8H9ClN2O2 B8740069 Methyl 3-chloro-4-hydrazinylbenzoate

Methyl 3-chloro-4-hydrazinylbenzoate

Cat. No. B8740069
M. Wt: 200.62 g/mol
InChI Key: LJNCITYJAYDQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232286B2

Procedure details

3.0 g (16.0 mmol) methyl-4-amino-3-chlorobenzoate are suspended in 15 ml of conc. hydrochloric acid and cooled to −10° C. First a solution of 1.1 g (16.0 mmol) sodium nitrite in 15 ml of water is added dropwise, then a solution of 16.1 g (71.0 mmol) tin(II)-chloride in 13.5 ml hydrochloric acid. A precipitate settles out. The reaction mixture is made basic with 3 molar sodium hydroxide solution, then suction filtered. The precipitate is extracted with dichloromethane and water, the organic phase is dried, combined with activated charcoal and evaporated to dryness. The residue is purified by chromatography. Yield: 1.4 g (M.p.: 120° C.)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
16.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
13.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([Cl:11])[CH:5]=1.[N:13]([O-])=O.[Na+].[Sn](Cl)Cl.[OH-].[Na+]>Cl.O>[Cl:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[NH:10][NH2:13])[C:3]([O:2][CH3:1])=[O:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)Cl)=O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.1 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
13.5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
suction filtered
EXTRACTION
Type
EXTRACTION
Details
The precipitate is extracted with dichloromethane and water
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=CC1NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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